molecular formula C11H12N2OS B2710352 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine CAS No. 2202209-61-6

3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine

Cat. No.: B2710352
CAS No.: 2202209-61-6
M. Wt: 220.29
InChI Key: FZJFLUBSADAVOX-UHFFFAOYSA-N
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Description

3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a thiazole moiety. The thiazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine typically involves the reaction of 4-methyl-1,3-thiazole-2-ol with 3-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

4-Methyl-1,3-thiazole-2-ol+3-BromopyridineK2CO3,DMF,Heat3-1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethylpyridine\text{4-Methyl-1,3-thiazole-2-ol} + \text{3-Bromopyridine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 4-Methyl-1,3-thiazole-2-ol+3-BromopyridineK2​CO3​,DMF,Heat​3-1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethylpyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-(1-pyridin-3-ylethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-7-15-11(13-8)14-9(2)10-4-3-5-12-6-10/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJFLUBSADAVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC(C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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